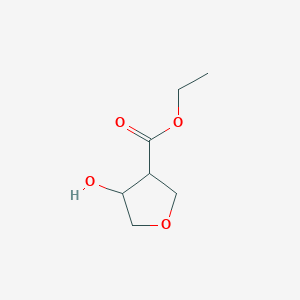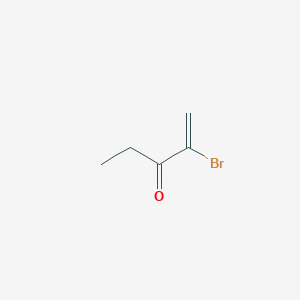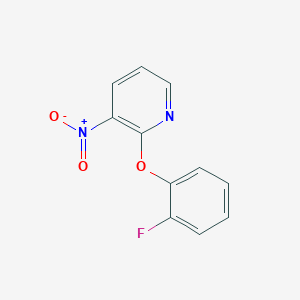
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) is an organic compound with a furan ring structure It is a derivative of tetrahydrofuran, featuring a hydroxyl group at the fourth position and an ethyl ester group at the third position
準備方法
Synthetic Routes and Reaction Conditions
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further transformed into the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 4-hydroxytetrahydrofuran-3-carboxylate often involves the use of β-dicarbonyl compounds. For example, the condensation of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid leads to the formation of ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be converted into ethyl 4-hydroxytetrahydrofuran-3-carboxylate through subsequent reactions .
化学反応の分析
Types of Reactions
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ethyl 4-oxotetrahydrofuran-3-carboxylate.
Reduction: Formation of ethyl 4-hydroxytetrahydrofuran-3-methanol.
Substitution: Formation of ethyl 4-chlorotetrahydrofuran-3-carboxylate.
科学的研究の応用
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which ethyl 4-hydroxytetrahydrofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 4-oxotetrahydrofuran-3-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 4-chlorotetrahydrofuran-3-carboxylate: Similar structure but with a chlorine atom instead of a hydroxyl group.
Ethyl 4-hydroxytetrahydrofuran-3-methanol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) is unique due to the presence of both a hydroxyl group and an ester group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 4-hydroxyoxolane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5-6,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWIESMNMYXYJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-((5-Methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)-4-oxobutanoic acid](/img/structure/B69026.png)


